Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate

Lipophilicity Membrane Permeability LogP

Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate is a synthetic phenylacetic acid derivative characterized by a methyl ester moiety and two iodine atoms at the 3- and 5-positions of its phenolic ring. This compound serves primarily as a protected intermediate in the synthesis of thyroxine (T4) derivatives and other thyroid hormone analogs, where the methyl ester group acts as a transient protecting group for the carboxylic acid functionality, enabling selective downstream chemical transformations.

Molecular Formula C9H8I2O3
Molecular Weight 417.969
CAS No. 56460-36-7
Cat. No. B569532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
CAS56460-36-7
Molecular FormulaC9H8I2O3
Molecular Weight417.969
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C(=C1)I)O)I
InChIInChI=1S/C9H8I2O3/c1-14-8(12)4-5-2-6(10)9(13)7(11)3-5/h2-3,13H,4H2,1H3
InChIKeyWPUCFXRRJRGYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate (CAS 56460-36-7): A Diiodinated Phenolic Methyl Ester for Thyroid Hormone Analog Development and Biochemical Research


Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate is a synthetic phenylacetic acid derivative characterized by a methyl ester moiety and two iodine atoms at the 3- and 5-positions of its phenolic ring . This compound serves primarily as a protected intermediate in the synthesis of thyroxine (T4) derivatives and other thyroid hormone analogs, where the methyl ester group acts as a transient protecting group for the carboxylic acid functionality, enabling selective downstream chemical transformations .

Why 4-Hydroxyphenylacetic Acid Derivatives Cannot Simply Replace Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate


In-class substitution of Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate is not straightforward due to the critical interplay between its diiodinated phenolic core and its esterified side chain. A structure-activity relationship (SAR) study on related peptide deformylase inhibitors demonstrated that the free carboxylate is essential for enzymatic activity, while methylation of the distal phenolic hydroxyl group is tolerated [1]. This suggests that the methyl ester form of our target compound has a fundamentally different biological interaction profile compared to its free acid analog (4-hydroxy-3,5-diiodophenyl)acetic acid, being potentially inactive as an enzyme inhibitor but chemically more versatile as a synthetic building block. Furthermore, the number of iodine atoms is a key potency determinant; for inhibitors of acetyl- and butyrylcholinesterase, the diiodinated 4-hydroxy-3,5-diiodophenyl scaffold provides a specific balance of steric bulk and lipophilicity that mono- or tetra-iodinated analogs cannot replicate [2].

Quantitative Differentiation Guide for Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate Against Closest Analogs


Enhanced Lipophilicity Compared to the Free Acid Analog

Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate exhibits increased lipophilicity relative to its free acid counterpart, (4-hydroxy-3,5-diiodophenyl)acetic acid. The predicted partition coefficient (ACD/LogP) for the methyl ester is 3.11 , whereas the free acid has a reported LogP ranging from 2.23 to 3.04 [1]. This difference in lipophilicity can significantly impact passive membrane permeability and the compound's suitability for cell-based assays or in vivo studies.

Lipophilicity Membrane Permeability LogP

Esterification Status Dictates Enzyme Inhibitory Activity

A structure-activity relationship study on nonpeptidic inhibitors of E. coli peptide deformylase (PDF) provides critical differentiation between the free acid and ester forms. The study found that the carboxylate group is essential for competitive inhibition, showing a Ki of 0.66 ± 0.007 µM for the free acid [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid [1]. While this comparator is a 4-phenoxy analog, the SAR principle—that a free carboxylate is required for PDF binding—directly implies that the methyl ester of our target compound would exhibit significantly reduced or negligible PDF inhibitory activity compared to its hydrolyzed free acid form.

Peptide Deformylase SAR Carboxylate Requirement

Side-Chain Length Differentiates from Propanoate Homologs for Metabolic Stability

The target compound, featuring a phenylacetate side chain, can be differentiated from its propanoate homolog, Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate (CAS 264265-63-6) . In the context of thyroid hormone analog development, the propanoate side chain is a feature of triiodothyropropionic acid (T3-propionic acid), a metabolite known for its different hepatic handling and metabolic stability profile. The shorter acetate chain in the target compound provides a different spatial arrangement and metabolic susceptibility, making it a distinct tool for probing structure-activity relationships where side-chain length is a critical variable.

Propanoate Analog Thyroid Hormone Metabolic Stability

Diiodinated Scaffold Provides a Potency Sweet Spot Over Other Halogenated Analogs

The 3,5-diiodo substitution pattern on the 4-hydroxyphenyl scaffold offers a specific balance of steric and electronic properties that is distinct from other halogenated analogs. A 2020 study on iodinated hydrazide-hydrazones identified N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide as the most potent acetylcholinesterase (AChE) inhibitor, and a related compound as the most potent butyrylcholinesterase (BuChE) inhibitor [1]. This class-level evidence suggests that the 3,5-diiodo-4-hydroxyphenyl core is a privileged scaffold for engaging cholinergic targets. Analogs with different halogenation (e.g., 3,5-dichloro or 3,5-dibromo) would have different van der Waals radii and lipophilicity, potentially reducing potency and selectivity.

Halogenation Acetylcholinesterase Butyrylcholinesterase

Synthetic Accessibility and Characterization as a Well-Defined Intermediate

The compound can be synthesized with a reported yield of 59% via esterification of (4-hydroxy-3,5-diiodophenyl)acetic acid with thionyl chloride in methanol, followed by recrystallization to yield a solid with a melting point of 134 °C . This well-characterized synthesis contrasts with the free acid, which has a reported melting point of 217.5-219.5 °C, potentially indicating different handling and purification requirements. The established synthetic protocol ensures a reproducible supply for research use, which is a concrete advantage for procurement.

Chemical Synthesis Yield Purity

Optimal Application Scenarios for Procuring Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate Based on Comparative Evidence


Protected Intermediate for Multi-Step Thyroxine Analog Synthesis

This compound is best procured when a protected form of the phenylacetic acid is required for a multi-step synthesis. The methyl ester group protects the carboxylic acid from undesired reactions and can be selectively hydrolyzed later. Its enhanced lipophilicity (LogP 3.11) facilitates purification by normal-phase chromatography. This scenario is directly supported by its use as an intermediate in thyroxine derivative synthesis and the well-characterized synthesis with a 59% yield .

Prodrug Design for Enhanced Cellular Permeability

The increased lipophilicity of the methyl ester relative to the free acid makes it a strategic choice for designing prodrugs intended for passive cellular uptake. The ester can then be hydrolyzed by intracellular esterases to release the active free acid. This application leverages the LogP difference quantified in Section 3, where the methyl ester's LogP of 3.11 is higher than that of the free acid (2.23-3.04) .

Building Block for Cholinesterase Inhibitor Libraries

The 3,5-diiodo-4-hydroxyphenyl scaffold is a privileged motif for acetyl- and butyrylcholinesterase inhibition. Procuring this methyl ester allows for rapid diversification into hydrazide-hydrazone libraries, as the core scaffold has been validated to produce the most potent inhibitors in a comparative series . The ester handle provides a convenient point for further functionalization.

Quote Request

Request a Quote for Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.